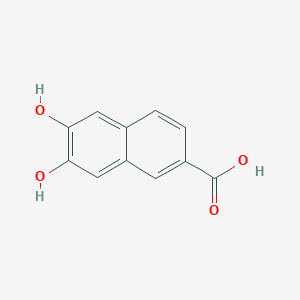

6,7-Dihydroxynaphthalene-2-carboxylic acid

Übersicht

Beschreibung

2-Naphthalenecarboxylic acid, 6,7-dihydroxy- is an organic compound with the molecular formula C11H8O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups at the 6 and 7 positions on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 6,7-dihydroxy- typically involves the oxidation of 6-hydroxy-2-naphthoic acid. One common method is the regioselective oxidation using whole cells of recombinant Escherichia coli expressing the enzyme CYP199A2, which catalyzes the conversion to 6,7-dihydroxy-2-naphthoic acid .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxylic acid, 6,7-dihydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions not occupied by hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Produces naphthoquinones.

Reduction: Yields alcohol derivatives.

Substitution: Results in halogenated or nitrated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiproliferative Activity : Research has demonstrated that derivatives of dihydroxynaphthalene compounds exhibit antiproliferative activity against various cancer cell lines. For instance, studies on hydroxynaphthyl-beta-D-xylosides have shown selective activity against transformed cells, suggesting potential therapeutic applications in oncology .

Synthesis of Bioactive Compounds : DHNCA serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have been utilized to create novel molecules with enhanced biological activities, including anti-inflammatory and antimicrobial properties .

Material Science Applications

Polymer Production : DHNCA is an important intermediate for synthesizing high-performance polymers. Specifically, it can be converted into polymers that exhibit excellent elasticity, tensile strength, and heat resistance. These polymers are useful for manufacturing molded articles such as fibers and coatings .

Nanomaterials Development : The compound has been explored for its role in developing nanomaterials. Its unique structure allows for the functionalization of nanoparticles, enhancing their properties for applications in electronics and catalysis .

Environmental Science Applications

Pollutant Degradation : DHNCA has been investigated for its ability to degrade environmental pollutants. Studies indicate that it can be involved in the degradation pathways of certain organic contaminants, making it a candidate for bioremediation strategies .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxylic acid, 6,7-dihydroxy- involves its interaction with various molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl groups on the naphthalene ring play a crucial role in these interactions, as they can form hydrogen bonds with amino acid residues in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Naphthoic acid: Lacks the hydroxyl groups at positions 6 and 7.

6-Hydroxy-2-naphthoic acid: Has only one hydroxyl group at position 6.

2,6-Dicarboxynaphthalene: Contains two carboxylic acid groups at positions 2 and 6.

Uniqueness

2-Naphthalenecarboxylic acid, 6,7-dihydroxy- is unique due to the presence of two hydroxyl groups on the naphthalene ring, which significantly influences its chemical reactivity and potential applications. The hydroxyl groups enhance its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various research and industrial contexts.

Biologische Aktivität

6,7-Dihydroxynaphthalene-2-carboxylic acid (DHNCA) is a naphthalene derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of interest in pharmacological research. This article explores the biological activity of DHNCA, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : CHO

- IUPAC Name : 3,7-Dihydroxynaphthalene-2-carboxylic acid

- Molecular Weight : 204.18 g/mol

DHNCA's biological activity is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Notably, it has been shown to inhibit lactate dehydrogenase (LDH) in various organisms, including Plasmodium falciparum and Babesia microti. The inhibition of LDH is significant because this enzyme plays a crucial role in the glycolytic pathway, which is vital for the energy metabolism of many pathogens.

Inhibition Studies

- Inhibition of LDH : DHNCA has demonstrated selective inhibition against recombinant Babesia microti LDH with an IC value of approximately 85.65 µM. This selectivity suggests its potential as a lead compound for developing anti-babesial drugs .

- Cytotoxicity : In vitro studies indicate that DHNCA exhibits low cytotoxicity towards Vero cells, with a selectivity index (SI) of 22.1 when compared to B. microti cells .

Antimicrobial Activity

Research indicates that DHNCA possesses antimicrobial properties against various pathogens. Its effectiveness against protozoan parasites highlights its potential as an antiprotozoal agent.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress within biological systems, which can lead to cellular damage and disease progression.

Case Studies and Research Findings

Several studies have investigated the biological effects of DHNCA:

- Study on Babesia microti :

- Antioxidant Studies :

- Molecular Docking Studies :

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

6,7-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEWJIPREFDATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332808 | |

| Record name | 6,7-dihydroxynaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113458-95-0 | |

| Record name | 6,7-dihydroxynaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.